molecular formula C17H23N3O5 B2518327 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide CAS No. 896333-87-2

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide

Cat. No.: B2518327
CAS No.: 896333-87-2
M. Wt: 349.387
InChI Key: OQXINGSZAGGBRF-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound contains a benzo[d][1,3]dioxole moiety, a morpholine ring, and an oxalamide group, which contribute to its diverse chemical reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide has been found to have inhibitory effects on cyclooxygenase (COX) enzymes . COX enzymes are key players in the biosynthesis of prostaglandins, which are important for various biological responses . The compound has shown potent activity against both COX1 and COX2 .

Cellular Effects

In cellular contexts, this compound has demonstrated cytotoxic activity against certain cancer cell lines, such as the HeLa cervical cancer cell line . It has also shown to influence cell function by causing cell cycle arrest at the S phase and inducing apoptosis in certain cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Temporal Effects in Laboratory Settings

It has been observed that the compound shows cytotoxic activity against certain cell lines at higher concentration ranges .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, it has been found that five doses of a similar compound substantially reduced mice blood glucose levels .

Metabolic Pathways

It has been found to interact with COX enzymes, which are involved in the biosynthesis of prostaglandins .

Transport and Distribution

Its ability to interact with COX enzymes suggests that it may be transported to sites where these enzymes are present .

Subcellular Localization

Given its interaction with COX enzymes, it may be localized in areas where these enzymes are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Introduction of the morpholine ring: The benzo[d][1,3]dioxole intermediate is then reacted with an appropriate halogenated ethylamine derivative to introduce the morpholine ring.

    Formation of the oxalamide group: The final step involves the reaction of the morpholinoethyl intermediate with oxalyl chloride and an appropriate amine to form the oxalamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide
  • N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-piperidinoethyl)-N2-ethyloxalamide
  • N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-propyloxalamide

Uniqueness

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-2-18-16(21)17(22)19-10-13(20-5-7-23-8-6-20)12-3-4-14-15(9-12)25-11-24-14/h3-4,9,13H,2,5-8,10-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXINGSZAGGBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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